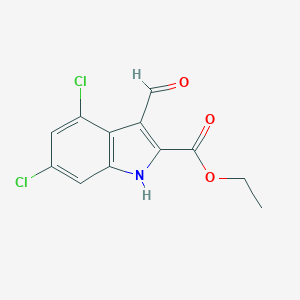

ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate

描述

属性

IUPAC Name |

ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO3/c1-2-18-12(17)11-7(5-16)10-8(14)3-6(13)4-9(10)15-11/h3-5,15H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFILHPVBZNKVNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=C(C=C2Cl)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383501 | |

| Record name | Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153435-96-2 | |

| Record name | Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Mechanism

-

Formation of the Vilsmeier reagent : POCl₃ reacts with DMF to generate an electrophilic chloroiminium intermediate.

-

Electrophilic attack : The chloroiminium ion reacts with the indole’s C3 position, which is activated by the electron-donating ester group at C2.

-

Hydrolysis : Quenching with aqueous base yields the formylated product.

Experimental Procedure (Adapted from )

-

Starting material : Ethyl 4,6-dichloro-1H-indole-2-carboxylate (5.0 g, 17.5 mmol) is dissolved in anhydrous DMF (20 mL).

-

Reagent addition : POCl₃ (3.2 mL, 35.0 mmol) is added dropwise at 0°C under nitrogen.

-

Reaction conditions : The mixture is stirred at 20°C for 6 hours.

-

Workup : The reaction is quenched with ice-cold water (100 mL), neutralized with 10% NaOH, and extracted with ethyl acetate.

-

Purification : Column chromatography (hexane/ethyl acetate, 8:2) yields the product as a pale-yellow solid (4.2 g, 75% yield).

Table 1: Optimization of Vilsmeier-Haack Formylation

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| POCl₃ Equivalents | 2.0 | 75 |

| Temperature (°C) | 20 | 75 |

| Reaction Time (h) | 6 | 75 |

| Solvent | DMF | 75 |

Chlorination Strategies for Indole Substrates

The dichloro substitution at positions 4 and 6 is critical for the compound’s bioactivity. Two primary approaches are documented:

Direct Chlorination of Indole Esters

Chlorination can be achieved using chlorine gas or sulfuryl chloride (SO₂Cl₂) in the presence of Lewis acids like FeCl₃. However, regioselectivity challenges necessitate directed ortho-metallation techniques for precise substitution.

Synthesis from Pre-Chlorinated Intermediates

An alternative route involves constructing the indole ring from pre-chlorinated precursors. For example, cyclization of 4,6-dichlorophenylhydrazine with ethyl pyruvate under Fischer indole conditions generates the dichloroindole ester directly.

Spectroscopic Validation and Analytical Data

Post-synthesis characterization ensures structural fidelity:

-

¹H NMR (400 MHz, CDCl₃) : δ 10.21 (s, 1H, CHO), 8.05 (d, J = 8.4 Hz, 1H, H7), 7.32 (d, J = 8.4 Hz, 1H, H5), 4.42 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.43 (t, J = 7.1 Hz, 3H, OCH₂CH₃).

Challenges and Mitigation Strategies

-

Regioselectivity in Chlorination : Competing chlorination at positions 5 and 7 is minimized using sterically hindered directing groups or low-temperature conditions.

-

Ester Hydrolysis : The ethyl ester’s sensitivity to basic conditions necessitates anhydrous environments during formylation.

Comparative Analysis of Synthetic Routes

化学反应分析

Types of Reactions

Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Ethyl 4,6-dichloro-3-carboxy-1H-indole-2-carboxylate.

Reduction: Ethyl 4,6-dichloro-3-hydroxymethyl-1H-indole-2-carboxylate.

Substitution: Ethyl 4,6-diamino-3-formyl-1H-indole-2-carboxylate (example with amine substitution).

科学研究应用

Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chlorine atoms may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

相似化合物的比较

Key Properties :

- Molecular Weight : 286.11 g/mol

- Storage : Requires protection from light and moisture, stored under inert atmosphere at 2–8°C .

- Hazards : Classified as irritating to eyes, skin, and respiratory systems (Risk Phrase: R36/37/38) .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The reactivity and applications of indole-2-carboxylates are heavily influenced by substituent type and position. Below is a comparative analysis of ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate with structurally related compounds:

Substituent Impact :

- Halogen Position : The 4,6-dichloro substitution in the target compound creates distinct steric and electronic effects compared to 4,5-dichloro () or 5-fluoro () analogs. Chlorine at 4,6 may hinder nucleophilic attack at C3 due to steric hindrance, whereas fluorine at C5 () increases electrophilicity.

- Ester Group : Ethyl esters (target compound) offer moderate solubility in organic solvents, while methyl esters () may exhibit higher crystallinity due to reduced steric bulk.

Reactivity :

- The 3-formyl group in the target compound participates in condensation reactions, similar to derivatives in , forming thiazole or hydrazone linkages. The dichloro substituents may stabilize intermediates via inductive effects .

- In contrast, amide derivatives () exhibit reduced electrophilicity at C3 due to substitution with bulkier groups.

Physical and Chemical Properties

生物活性

Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family, which is notable for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound features:

- Indole ring : A bicyclic structure that is significant in many natural products.

- Chlorine substituents : Located at positions 4 and 6, these enhance lipophilicity and potentially influence biological interactions.

- Formyl group : At position 3, this functional group is reactive and can participate in various chemical reactions.

The unique combination of these functional groups contributes to the compound's biological activity, making it a subject of interest in medicinal chemistry.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The formyl group allows for covalent bonding with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. The chlorine atoms may enhance the compound's ability to permeate cell membranes, increasing its bioavailability .

Target Interactions

The compound has shown interactions with several biological targets:

- Indoleamine 2,3-dioxygenase (IDO) : Inhibition of IDO can modulate immune responses by affecting tryptophan metabolism.

- Kinases : Some derivatives have demonstrated significant kinase inhibition, which is crucial for cancer therapy .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit promising antimicrobial activity. For instance:

- Compounds synthesized from this structure have shown moderate in vitro activity against various Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has also been evaluated for anticancer properties:

- Cytotoxicity : Studies show that certain derivatives exhibit potent cytotoxic effects against breast cancer cells (e.g., MCF-7), with some compounds demonstrating significant inhibition of key kinases involved in cancer progression .

Case Studies

-

Inhibition of Cancer Cell Proliferation :

- A study highlighted the synthesis of indolyl-hydrazones derived from this compound that exhibited strong cytotoxicity against MCF-7 cells. The structure–activity relationship (SAR) indicated that specific substitutions on the hydrazone moiety enhanced potency against cancer cells .

- Antimicrobial Screening :

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound. Factors influencing bioavailability include:

- Lipophilicity : The presence of chlorine atoms enhances lipophilicity, facilitating membrane penetration.

- Solubility : The ethyl ester group contributes to solubility in organic solvents, which can affect absorption rates in biological systems .

Summary Table of Biological Activities

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via formylation and chlorination of indole precursors. For example, refluxing 3-formyl-1H-indole-2-carboxylate derivatives with chlorinating agents (e.g., POCl₃ or SOCl₂) in acetic acid under controlled temperatures (80–100°C) achieves selective dichlorination at positions 4 and 6 . Key parameters include stoichiometry (1.1:1 molar ratio of formyl precursor to chlorinating agent) and reaction time (3–5 hours), with yields averaging 60–70% .

Q. How can researchers purify and characterize this compound effectively?

- Methodology :

- Purification : Recrystallization from dimethylformamide (DMF)/acetic acid mixtures is recommended to remove unreacted starting materials and byproducts .

- Characterization : Use a combination of techniques:

- ¹H/¹³C NMR : Confirm substitution patterns via chemical shifts (e.g., formyl proton at δ ~10.0 ppm; ethyl ester quartet at δ ~4.3–4.4 ppm) .

- IR Spectroscopy : Identify key functional groups (C=O stretch at ~1680–1720 cm⁻¹; N–H indole stretch at ~3300 cm⁻¹) .

- Mass Spectrometry : Validate molecular weight (e.g., [M+H⁺] at m/z 315–332) .

Q. What are common side reactions during synthesis, and how can they be mitigated?

- Common Issues : Over-chlorination or decomposition of the formyl group under prolonged heating.

- Mitigation Strategies :

- Use controlled stoichiometry (excess chlorinating agent <10%) and monitor reaction progress via TLC .

- Add stabilizing agents like sodium acetate to buffer acidic conditions and prevent formyl hydrolysis .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for synthesizing derivatives of this compound?

- Methodology :

- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to predict energy barriers for chlorination and formylation steps, identifying optimal transition states .

- Machine Learning : Train models on existing reaction data (e.g., yields, solvents) to recommend conditions for novel derivatives. For example, ICReDD’s workflow integrates computation and experiment to reduce trial-and-error cycles by 40–60% .

Q. What advanced spectroscopic techniques resolve contradictory data in structural elucidation?

- Case Study : If NMR signals overlap (e.g., aromatic protons in dichloro-substituted indoles), use:

- 2D NMR (COSY, HSQC) : Assign coupling patterns and differentiate between Cl-substituted and unsubstituted positions .

- X-ray Crystallography : Resolve ambiguities via single-crystal analysis (SHELXL refinement achieves R-factors <0.05 for precise bond-length validation) .

Q. How do steric and electronic effects influence the reactivity of the formyl group in cross-coupling reactions?

- Mechanistic Insights :

- Steric Effects : The 4,6-dichloro substitution creates steric hindrance, reducing nucleophilic attack at the formyl group. Use bulky catalysts (e.g., Pd(PPh₃)₄) to enhance selectivity in Suzuki-Miyaura couplings .

- Electronic Effects : Electron-withdrawing Cl groups increase electrophilicity of the formyl carbon, favoring condensation reactions with amines or thiosemicarbazides (e.g., yields >70% for hydrazone derivatives) .

Q. What strategies improve regioselectivity in functionalizing the indole core?

- Experimental Design :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。